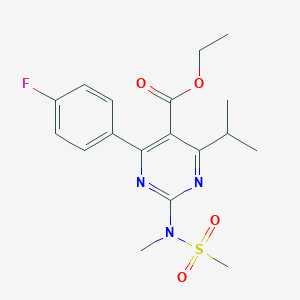

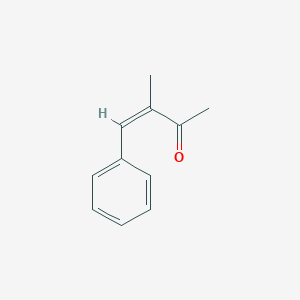

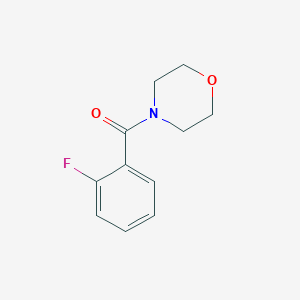

N-(2-Fluorobenzoyl)morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

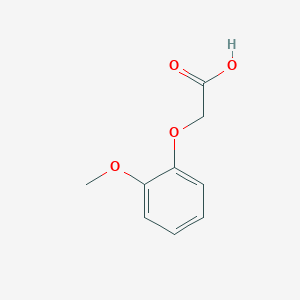

N-(2-Fluorobenzoyl)morpholine is a chemical compound that is part of a broader class of organic compounds containing a morpholine moiety. Morpholine is a heterocyclic amine consisting of a six-membered ring containing both nitrogen and oxygen atoms. This structure is known for its involvement in the synthesis of various pharmacologically active molecules. Although the provided papers do not directly discuss N-(2-Fluorobenzoyl)morpholine, they do provide insights into similar compounds where the morpholine ring is a key component in their chemical structure and biological activity.

Synthesis Analysis

The synthesis of compounds related to N-(2-Fluorobenzoyl)morpholine typically involves multi-step reactions starting from basic chemical precursors. For instance, a series of benzimidazol-2-ylcyanoketone oxime ethers containing a morpholine moiety were synthesized using sequential reactions of oximation, substitution, and etherification starting from 2-benzimidazolyl acetonitrile . Similarly, the synthesis of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives began with commercially available 3,4-Difluoronirobenzene, indicating a multi-step process to incorporate the morpholine and other functional groups . These examples suggest that the synthesis of N-(2-Fluorobenzoyl)morpholine would likely involve a tailored sequence of reactions to introduce the fluorobenzoyl group to the morpholine ring.

Molecular Structure Analysis

The molecular structure of compounds containing morpholine rings can be elucidated using various spectroscopic techniques such as IR, NMR, and MS, as well as X-ray diffraction studies . For example, the structure of a novel bioactive heterocycle containing a morpholine ring was characterized and confirmed by X-ray diffraction, which showed that the morpholine ring adopts a chair conformation . This suggests that a similar approach could be used to analyze the molecular structure of N-(2-Fluorobenzoyl)morpholine, providing insights into its conformation and stability.

Chemical Reactions Analysis

The reactivity of morpholine-containing compounds can be inferred from their chemical structures and the presence of functional groups. The compounds discussed in the papers exhibit potential for various chemical reactions, particularly those involving the morpholine nitrogen, which can act as a nucleophile. For instance, the oxime ether and amide functionalities in the synthesized compounds suggest that they could undergo further chemical transformations such as hydrolysis or condensation reactions . These insights could be applied to predict the chemical reactivity of N-(2-Fluorobenzoyl)morpholine in different environments.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(2-Fluorobenzoyl)morpholine are not directly reported in the provided papers, the properties of similar compounds can offer some predictions. The presence of the fluorobenzoyl group is likely to influence the compound's lipophilicity, boiling point, and melting point. Additionally, the morpholine ring could impact the compound's solubility in water and organic solvents. The antifungal and antibacterial activities of related compounds suggest that N-(2-Fluorobenzoyl)morpholine may also possess bioactive properties, which could be relevant for pharmaceutical applications .

科学的研究の応用

Synthesis of Morpholines

- Summary of the Application : The morpholine (1,4-oxazinane) motif, which includes N-(2-Fluorobenzoyl)morpholine, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .

- Methods of Application : This review describes recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .

Electrochemical Reaction with Quinoline N-Oxides

- Summary of the Application : An electrochemical reaction between quinoline N-oxides and morpholine was developed .

- Methods of Application : This process uses Cu(OAc)2 as a catalyst, generating products of 4-aminoquinoline N-oxides in CH2Cl2 or 2-aminoquinoline N-oxides in CH3CN in good yields .

- Results or Outcomes : With an increase in the amount of electricity passed, the product deoxygenates with the formation of aminoquinolines .

Proteomics Research

Industrial Applications

- Summary of the Application : Morpholine, which includes N-(2-Fluorobenzoyl)morpholine, has various industrial applications .

Agriculture

- Summary of the Application : Morpholine is used in agriculture, for instance, as a component in fungicides .

As a Fruit Coating

As a Component in Fungicides

特性

IUPAC Name |

(2-fluorophenyl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDNOKLCLGRXCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90336284 |

Source

|

| Record name | N-(2-Fluorobenzoyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24804431 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2-Fluorobenzoyl)morpholine | |

CAS RN |

1978-64-9 |

Source

|

| Record name | N-(2-Fluorobenzoyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。